molecular formula C13H18ClNO B11173199 N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide

N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide

Cat. No.: B11173199
M. Wt: 239.74 g/mol
InChI Key: QMXAIYJGHMKBLB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide is an organic compound with the molecular formula C13H18ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted aromatic ring and a butanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 3-chloro-4-methylaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interfere with photosynthesis in plants by inhibiting the photochemical activity of chloroplasts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted aromatic ring and a butanamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C13H18ClNO/c1-5-13(3,4)12(16)15-10-7-6-9(2)11(14)8-10/h6-8H,5H2,1-4H3,(H,15,16)

InChI Key

QMXAIYJGHMKBLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

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